molecular formula C18H19NO4 B14520509 4-(Dimethylamino)-1,3-dimethoxy-5-methyl-9H-xanthen-9-one CAS No. 62497-58-9

4-(Dimethylamino)-1,3-dimethoxy-5-methyl-9H-xanthen-9-one

Cat. No.: B14520509
CAS No.: 62497-58-9
M. Wt: 313.3 g/mol
InChI Key: JOTZJBUUTRCXOP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1,3-dimethoxy-5-methyl-9H-xanthen-9-one is an organic compound that belongs to the xanthene family. This compound is known for its vibrant fluorescence properties, making it a valuable component in various scientific and industrial applications. Its unique structure, which includes dimethylamino and methoxy groups, contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1,3-dimethoxy-5-methyl-9H-xanthen-9-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-dimethylaminobenzaldehyde with 1,3-dimethoxy-5-methylbenzene in the presence of an acid catalyst. The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the xanthene core.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1,3-dimethoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted xanthenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Dimethylamino)-1,3-dimethoxy-5-methyl-9H-xanthen-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent dye in analytical chemistry for detecting and quantifying various analytes.

    Biology: The compound is employed in biological imaging and fluorescence microscopy to visualize cellular structures and processes.

    Medicine: It is used in diagnostic assays and as a marker in medical imaging techniques.

    Industry: The compound finds applications in the manufacturing of fluorescent inks, dyes, and sensors.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1,3-dimethoxy-5-methyl-9H-xanthen-9-one primarily involves its ability to absorb and emit light. The dimethylamino and methoxy groups play a crucial role in stabilizing the excited state, allowing the compound to fluoresce. This fluorescence is utilized in various applications, including imaging and detection.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-Dimethylaminopyridine
  • 4-Dimethylaminoantipyrine

Uniqueness

Compared to similar compounds, 4-(Dimethylamino)-1,3-dimethoxy-5-methyl-9H-xanthen-9-one stands out due to its unique xanthene core structure, which imparts distinct fluorescence properties. This makes it particularly valuable in applications requiring high sensitivity and specificity in fluorescence-based techniques.

Properties

CAS No.

62497-58-9

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4-(dimethylamino)-1,3-dimethoxy-5-methylxanthen-9-one

InChI

InChI=1S/C18H19NO4/c1-10-7-6-8-11-16(20)14-12(21-4)9-13(22-5)15(19(2)3)18(14)23-17(10)11/h6-9H,1-5H3

InChI Key

JOTZJBUUTRCXOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(O2)C(=C(C=C3OC)OC)N(C)C

Origin of Product

United States

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